BariumHydroxide8-Hydrate
Description
Historical Trajectories of Academic Inquiry
Historically, barium hydroxide (B78521), often referred to as baryta, has been a staple in analytical chemistry. atamanchemicals.com Its use in the titration of weak acids, particularly organic acids, is a classic application. atamanchemicals.comspectrumchemical.com This is because its aqueous solutions are guaranteed to be free of carbonate, as barium carbonate is insoluble in water, thus preventing titration errors that can occur with other strong bases like sodium hydroxide and potassium hydroxide. atamanchemicals.comsciencemadness.orgwikipedia.org
Early research also focused on its role as a strong base in organic synthesis. sciencemadness.orgchemicalbook.com It has been employed in reactions such as the hydrolysis of esters and nitriles, and in aldol (B89426) condensations. sciencemadness.orgwikipedia.org A notable historical application includes the decarboxylation of amino acids. sciencemadness.orgwikipedia.org
In the 19th and 20th centuries, barium hydroxide was widely used as a consolidating agent for calcareous stones and plaster on historical monuments. mdpi.com The consolidation process was understood to occur through a carbonation reaction with atmospheric carbon dioxide. mdpi.com
Interdisciplinary Significance in Modern Chemical Sciences
The relevance of barium hydroxide octahydrate extends across various disciplines in modern chemistry, including analytical chemistry, organic synthesis, materials science, and environmental science.
In analytical chemistry , it continues to be a valuable reagent for titrations due to its carbonate-free solutions. chemimpex.comspectrumchemical.com It is also used in methods to identify phosphorylated and O-glycosylated sites in proteins. sigmaaldrich.comsigmaaldrich.com
In organic synthesis , it serves as a strong base for various reactions. commonorganicchemistry.comchemicalbook.com For instance, it is used in the hydrolysis of esters and nitriles and as a base in aldol condensations to prepare compounds like diacetone alcohol. sciencemadness.orgwikipedia.org It is also utilized for the saponification of fats and the preparation of other barium compounds. thermofisher.infishersci.co.uk
In materials science , barium hydroxide octahydrate is a precursor for the synthesis of other barium compounds. wikipedia.orgthermofisher.in It is notably used in the synthesis of barium titanate (BaTiO₃), a crucial material in the electronics industry, and in the preparation of BaZrO₃ nanocrystals. sigmaaldrich.comthermofisher.insilverfernchemical.comgrafiati.com Research has also explored its use as a substitute for barium carbonate in the synthesis of high-temperature superconductors to reduce carbon dioxide emissions. scirp.orgscirp.orgsemanticscholar.org Furthermore, its potential as a phase change material for thermal energy storage has been investigated due to its high latent heat of fusion. researchgate.netresearchgate.net
In environmental applications , it is used in water treatment to remove sulfate (B86663) ions. chemimpex.com
The following table provides a summary of the key properties of Barium Hydroxide Octahydrate:
| Property | Value |
| Molecular Formula | Ba(OH)₂·8H₂O |
| Molar Mass | 315.46 g/mol ontosight.aicommonorganicchemistry.com |
| Appearance | White crystalline solid ontosight.ai |
| Density | 2.18 g/cm³ ontosight.aihoneywell.com |
| Melting Point | 78 °C (172 °F; 351 K) wikipedia.orgchemicalbook.com |
| Solubility in Water | Highly soluble ontosight.aichemimpex.com |
| pH of Saturated Solution | ~12-14 ontosight.aisigmaaldrich.com |
Properties
CAS No. |
12230-71-8 |
|---|---|
Molecular Formula |
Ba(OH)2*8H2O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Crystallization Science
Controlled Crystallization Techniques and Mechanisms
The physical and chemical properties of barium hydroxide (B78521) octahydrate crystals are profoundly influenced by the conditions of their formation. Controlled crystallization is essential for regulating crystal size, morphology, and purity, which in turn affects its performance in subsequent applications.
Temperature is a critical parameter in the crystallization of barium hydroxide octahydrate. The compound has a melting point of approximately 78°C. researchgate.netchemicalbook.com Studies have shown that the phase transition behavior can be influenced by thermal cycling. researchgate.net The cooling rate during crystallization also plays a significant role; a lower cooling rate increases the likelihood of "powdered expansion," a physical phenomenon where the crystalline solid pulverizes and expands. researchgate.net Furthermore, heating the material to temperatures above 90°C can lead to a significant degree of supercooling, which also increases the probability of this powdered expansion. researchgate.net
Solvents have a pronounced effect on the hydration state and morphology of barium hydroxide crystals. While typically crystallized from aqueous solutions, organic solvents can be employed to controllably dehydrate the octahydrate form. For instance, using solvents like benzene, cyclohexane, or n-butyl chloride as dehydrating agents in a reflux system allows for the removal of seven water molecules to yield barium hydroxide monohydrate (Ba(OH)₂·H₂O). guidechem.comgoogle.com This process highlights the ability of specific solvents to alter the crystalline structure by modifying the degree of hydration.
Table 1: Effect of Organic Solvents on Dehydration of Barium Hydroxide Octahydrate
| Solvent | Conditions | Outcome | Reference |
|---|---|---|---|
| Benzene | Reflux for 4.5 hours | Complete conversion to Ba(OH)₂·H₂O powder | guidechem.com |
| Cyclohexane | Reflux for 6 hours | Complete conversion to Ba(OH)₂·H₂O powder | google.com |
| n-Butyl chloride | Reflux for 5.5 hours | Complete conversion to Ba(OH)₂·H₂O powder | google.com |
The crystallization process consists of two primary stages: nucleation, the initial formation of stable crystalline nuclei, and crystal growth, the subsequent increase in the size of these nuclei. While specific kinetic data for barium hydroxide octahydrate is not extensively detailed in the provided literature, the principles for studying such phenomena are well-established for related barium compounds like barium carbonate and barium sulfate (B86663). uh.eduresearchgate.net
The kinetics of nucleation and growth are highly dependent on the level of supersaturation in the solution. For barium carbonate, precipitated from a reaction involving barium hydroxide, the nucleation rate has been shown to follow a primary heterogeneous mechanism. researchgate.net The crystal growth of barium carbonate follows the Burton, Cabrera, and Franck (BCF) mechanism, where the growth rate kinetics can be of the first or second order depending on the supersaturation ratio. researchgate.net Experimental techniques such as conductimetry can be employed to monitor the depletion of ions from the solution, providing a surrogate for the kinetic rate of crystallization. uh.edu These established methodologies provide a framework for the quantitative investigation of barium hydroxide octahydrate crystallization.
Hydrothermal and Solvothermal Synthetic Pathways
Hydrothermal and solvothermal methods utilize elevated temperatures and pressures in aqueous or organic solvents, respectively, to synthesize materials with controlled properties. Barium hydroxide octahydrate is a common precursor in these processes for producing complex oxides.
The synthesis of advanced ceramics, such as barium titanate (BaTiO₃), from barium hydroxide octahydrate provides a clear example of how reaction parameters are optimized. The choice of solvent significantly impacts the final product. For instance, in the hydrothermal synthesis of BaTiO₃, using mixed alcohol/water solvents (e.g., methanol (B129727)/water, ethanol (B145695)/water) results in smaller, more uniform spherical nanoparticles compared to synthesis in pure water. ustb.edu.cn In contrast, an ethylene (B1197577) glycol/water solvent can lead to the formation of plate-like or rod-shaped particles. ustb.edu.cn
Temperature is another key parameter. In the hydrothermal synthesis of BaTiO₃ from barium hydroxide and titanium dioxide, increasing the reaction temperature from 100°C to 180°C was found to improve the purity of the resulting BaTiO₃ powder by reducing residual unreacted precursors. thenucleuspak.org.pk The tetragonality (a measure of the distortion from a perfect cubic structure) of BaTiO₃, a critical property for its electronic applications, is also influenced by the solvent, with an ethanol/water medium yielding a high tetragonality of 1.0088. ustb.edu.cn
Table 2: Influence of Solvents on Hydrothermally Synthesized Barium Titanate from Ba(OH)₂·8H₂O
| Solvent System | Resulting Particle Morphology | Average Particle Size | Reference |
|---|---|---|---|
| Pure Water | Agglomerated, non-uniform | Larger than alcohol/water systems | ustb.edu.cn |
| Methanol/Water | Spherical, well-dispersed | Smallest among tested alcohols | ustb.edu.cn |
| Ethanol/Water | Spherical, well-dispersed | 82 nm | ustb.edu.cn |
| Isopropanol/Water | Spherical, well-dispersed | Larger than methanol and ethanol systems | ustb.edu.cn |
| Ethylene Glycol/Water | Plate-like or rod-shaped | Aggregated with varied lengths | ustb.edu.cn |
Understanding the reaction mechanism is crucial for controlling the synthesis process. For the formation of BaTiO₃ from Ba(OH)₂·8H₂O and a titanium source like TiO₂, a dissolution-precipitation mechanism is widely accepted. nih.govresearchgate.net In this process, the titanium dioxide precursor dissolves in the highly alkaline hydrothermal medium created by the barium hydroxide. researchgate.net Following dissolution, the titanium-containing species react with barium ions in the solution, leading to the nucleation and subsequent growth of crystalline BaTiO₃ particles. nih.govresearchgate.net Studies have observed the formation and growth of new spherical BaTiO₃ particles on the surface of the initial TiO₂ reactant, supporting this mechanistic pathway. researchgate.net
Solid-State Reaction Routes for Barium Hydroxide Octahydrate Derivatives
Solid-state reactions involve the thermal treatment of intimate mixtures of solid precursors to form a new solid product. Barium hydroxide octahydrate can serve as an effective barium source in these reactions, offering advantages over more traditional precursors like barium carbonate (BaCO₃).
A notable example is the synthesis of the high-temperature superconductor phase Nd₁Ba₂Cu₃O₇₋δ. scirp.orgresearchgate.net In this solid-state route, powders of neodymium oxide (Nd₂O₃), copper(II) oxide (CuO), and barium hydroxide octahydrate are mixed, calcined at 900°C, and then sintered at 910°C. scirp.org This method successfully produces the desired superconducting phase. A key advantage of using Ba(OH)₂·8H₂O instead of BaCO₃ is the elimination of carbon dioxide emissions, as the decomposition by-product is water vapor, making it a more environmentally benign process. scirp.orgresearchgate.net The resulting material exhibits a tetragonal crystal symmetry, confirming the viability of this synthetic route. scirp.org
Table 3: Comparison of Precursors in Solid-State Synthesis of Nd₁Ba₂Cu₃O₇₋δ
| Parameter | Using Ba(OH)₂·8H₂O | Using BaCO₃ | Reference |
|---|---|---|---|
| Reaction By-product | Water Vapor (H₂O) | Carbon Dioxide (CO₂) | scirp.org |
| Final Phase Purity | Successful formation of Nd₁Ba₂Cu₃O₇₋δ phase | Successful formation of Nd₁Ba₂Cu₃O₇₋δ phase | scirp.orgresearchgate.net |
| Goodness of Fit (Rietveld) | 1.7023 | Not specified | scirp.org |
| Resulting Crystal Symmetry | Tetragonal | Tetragonal | scirp.org |
Mechanochemical Activation in Solid-State Synthesis
Mechanochemical activation is an advanced synthesis technique that utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and structural changes in solid materials. While the primary industrial production of barium hydroxide involves the hydration of barium oxide, mechanochemical methods offer a potential pathway for solid-state synthesis, particularly for related barium compounds, which can inform its potential application to hydroxide synthesis.
In this method, precursor materials are subjected to intense mechanical forces within a milling apparatus containing grinding media (e.g., balls made of steel or zirconia). This process reduces particle size, increases the specific surface area, and creates a high density of lattice defects and dislocations. scirp.org These physical changes significantly enhance the reactivity of the solids, often leading to the formation of the desired product at lower temperatures and in shorter time frames compared to conventional thermal methods. scirp.org
For instance, the mechanochemical synthesis of other perovskites like barium titanate (BaTiO₃) from precursors such as barium oxide (BaO) or barium carbonate (BaCO₃) has been successfully demonstrated. mdpi.com The process begins with the formation of crystalline BaTiO₃ after just 10 minutes of high-energy treatment, with full conversion of BaO and TiO₂ substrates occurring after 90 minutes of milling. mdpi.com This approach bypasses the need for high-temperature calcination, thereby saving energy and potentially yielding nano-sized powders with unique properties. mdpi.com
While direct mechanochemical synthesis of barium hydroxide octahydrate is not widely documented, the principles are applicable. A potential solid-state route could involve milling barium oxide with a solid-state source of water or in a controlled-humidity atmosphere. The mechanical energy would facilitate the hydration reaction:
BaO (s) + 9H₂O (s/g) → Ba(OH)₂·8H₂O (s)
This approach could offer a low-temperature, solvent-free alternative to traditional methods.
Table 1: Comparison of Mechanochemical vs. Conventional Solid-State Synthesis
| Parameter | Mechanochemical Synthesis | Conventional Thermal Synthesis |
|---|---|---|
| Activation Energy | Mechanical energy (milling) | Thermal energy (heating) |
| Reaction Temperature | Lower / Near-ambient | High (e.g., >800°C for BaCO₃ decomposition) |
| Reaction Time | Short (minutes to hours) | Long (hours) |
| Particle Size | Nano-sized, high surface area | Micro-sized, lower surface area |
| Product Characteristics | High defect density, potentially amorphous intermediates | Crystalline, lower defect density |
Precursor Chemistry and Stoichiometric Control in Solid-State Reactions
The choice of precursors and the precise control of their stoichiometry are fundamental to the successful synthesis of barium hydroxide octahydrate. The most direct solid-state precursor is barium oxide (BaO), which reacts exothermically with water to form the hydroxide. sciencemadness.org
Reaction: BaO + 9H₂O → Ba(OH)₂·8H₂O
Another common industrial precursor is barium carbonate (BaCO₃), which is found naturally as the mineral witherite. quora.com However, it must first be converted to barium oxide through high-temperature calcination (roasting), typically above 800°C, to release carbon dioxide. quora.comwikipedia.org
Reaction: BaCO₃ → BaO + CO₂
Stoichiometric control is critical for product purity. In the hydration of BaO, sufficient water must be present to fully form the octahydrate crystal structure. Anhydrous barium hydroxide can be obtained by heating the octahydrate under vacuum. nih.gov
In more complex solid-state syntheses where barium hydroxide octahydrate is used as a precursor, stoichiometric control is equally vital. For example, in the low-temperature synthesis of barium titanate, Ba(OH)₂·8H₂O is reacted with metatitanic acid (H₂TiO₃). bohrium.com Precise molar ratios are required to ensure the formation of the desired perovskite phase without unwanted secondary phases. Similarly, when synthesizing superconductors, Ba(OH)₂·8H₂O is used as a barium source, and its proportion relative to other oxides (e.g., Nd₂O₃, CuO) dictates the final product's crystal structure and properties. scirp.orgsemanticscholar.org
Novel Synthetic Approaches and Green Chemistry Considerations
Development of Sustainable Synthesis Protocols
Modern chemical synthesis increasingly focuses on "green chemistry" principles to enhance sustainability. For barium hydroxide, this involves developing protocols that reduce energy consumption, use safer reagents, and minimize waste.
One sustainable approach involves using barium hydroxide octahydrate as a substitute for barium carbonate in the synthesis of other advanced materials. scirp.orgsemanticscholar.org The thermal decomposition of barium carbonate releases significant amounts of CO₂, a greenhouse gas. scirp.orgsemanticscholar.org In contrast, when barium hydroxide is used in high-temperature solid-state reactions, the primary byproduct is water, representing a much greener pathway. scirp.orgsemanticscholar.org
Comparative Reactions in Superconductor Synthesis:
Traditional (with Barium Carbonate): 2BaCO₃ + ... → Product + 2CO₂ (g) scirp.org
Greener (with Barium Hydroxide): 2Ba(OH)₂·8H₂O + ... → Product + 18H₂O (g) scirp.org
Furthermore, a novel low-temperature (500°C) solid-state route for producing barium sulfide (B99878) (BaS), an important chemical precursor, uses barium hydroxide and elemental sulfur. This method drastically reduces the high energy demands and harmful emissions (CO₂, SO₂) associated with conventional BaS production, which requires temperatures over 1000°C. synthical.com This highlights how using barium hydroxide in subsequent synthesis steps can be part of a broader sustainable protocol.
Innovations in process technology, such as using suspension fluidized bed reactors for the initial high-temperature roasting of barium carbonate, can also improve sustainability. google.com This technique enhances heat and mass transfer, shortening reaction times from hours to minutes and increasing the efficiency of the conversion to barium oxide. google.com
Minimization of Undesired Byproducts and Environmental Footprint
The production and use of barium hydroxide carry potential environmental impacts that green chemistry protocols aim to mitigate. The traditional manufacturing process starting from barite ore can generate significant emissions, including sulfur oxides (SOx), nitrogen oxides (NOx), carbon monoxide, and barium-containing particulates. epa.gov
A primary source of byproducts is the synthesis from barium sulfide (BaS), which can be hydrolyzed to form barium hydroxide. This process, however, also generates hydrogen sulfide (H₂S), a toxic and odorous gas that must be captured or incinerated. patsnap.com
Byproduct Formation Reaction: BaS + 2H₂O → Ba(OH)₂ + H₂S
More advanced methods focus on creating closed-loop systems. For example, in some precipitation processes, zinc oxide is reacted with barium sulfide, producing zinc sulfide as a byproduct. This zinc sulfide can then be calcined to regenerate the zinc oxide for recycling within the process. patsnap.com A patented method also describes using an organic exchange agent to facilitate the transfer of barium from an aqueous barium sulfide solution, which can then be regenerated and recycled, minimizing waste streams. google.com
Table 2: Environmental Considerations of Different Barium Hydroxide Synthesis Pathways
| Synthesis Pathway | Primary Precursor(s) | Key Byproducts / Emissions | Green Chemistry Considerations |
|---|---|---|---|
| Calcination + Hydration | Barium Carbonate (BaCO₃) | Carbon Dioxide (CO₂) | High energy consumption; greenhouse gas emissions. |
| Direct Hydration | Barium Oxide (BaO) | Heat (exothermic reaction) | Cleaner reaction, but precursor production has its own footprint. |
| Hydrolysis of Sulfide | Barium Sulfide (BaS) | Hydrogen Sulfide (H₂S) | Generation of a toxic and hazardous byproduct requiring treatment. |
| Ion Exchange / Precipitation | Barium Salts (e.g., BaCl₂) | Varies (e.g., NaCl, ZnS) | Potential for byproduct recycling (e.g., ZnO); may involve multiple steps. patsnap.com |
Sophisticated Structural Elucidation and Characterization
Crystallographic Investigations
Crystallography serves as the cornerstone for determining the precise atomic arrangement in crystalline solids. For barium hydroxide (B78521) octahydrate, both single-crystal and powder X-ray diffraction techniques have been employed to elucidate its structure and characterize its microstructural properties.
Single-crystal X-ray diffraction offers an unparalleled level of detail regarding the crystal structure of a compound. An early and significant X-ray analysis of barium hydroxide octahydrate revealed that it crystallizes in the monoclinic system. semanticscholar.orgrri.res.in The crystals belong to the space group P2/n, with four formula units per unit cell. semanticscholar.orgrri.res.in
The structure consists of a central barium ion (Ba²⁺) coordinated by eight water molecules. semanticscholar.orgrri.res.insunecochemical.com These water molecules form a distorted Archimedean antiprism around the barium ion. semanticscholar.orgrri.res.in The hydroxide ions (OH⁻) are not directly coordinated to the barium ion but are integrated into a complex network of hydrogen bonds with the water molecules. semanticscholar.orgrri.res.in This extensive hydrogen bonding network is crucial in stabilizing the crystal structure. semanticscholar.orgrri.res.in The Ba-O distances for the coordinated water molecules range from 2.69 Å to 2.77 Å. semanticscholar.orgrri.res.in
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2/n |
| a | 9.35 Å |
| b | 9.28 Å |
| c | 11.87 Å |
| β | 99° |
| Z | 4 |
Powder X-ray diffraction (PXRD) is an essential technique for identifying crystalline phases and analyzing the microstructure of materials. It is routinely used to confirm the phase purity of barium hydroxide octahydrate samples. The diffraction pattern of a pure sample will exhibit a characteristic set of peaks at specific 2θ angles, which can be compared to standard diffraction patterns for identification. Studies have shown that commercial barium hydroxide octahydrate can be susceptible to natural carbonation, leading to the formation of barium carbonate (BaCO₃) as an impurity, which is readily detectable by PXRD. cristal.org
The Rietveld method is a powerful analytical technique applied to powder diffraction data. It involves fitting the entire experimental diffraction pattern with a calculated profile based on the crystal structure, lattice parameters, and instrumental factors. While detailed Rietveld refinements focusing on quantitative phase analysis of barium hydroxide octahydrate are not extensively reported in the literature, the technique is frequently applied to materials synthesized using barium hydroxide octahydrate as a precursor. For instance, in the synthesis of superconductors, Rietveld analysis is used to determine the lattice parameters and phase purity of the final product. scirp.org The method's utility extends to characterizing the products of reactions involving barium hydroxide octahydrate, such as its carbonation, where it can be used for the microstructural study of the resulting barium carbonate. cristal.org
The broadening of diffraction peaks in a powder pattern can provide valuable information about the microstructure of the material, such as crystallite size and microstrain. Anisotropic line-broadening, where the peak widths vary depending on the crystallographic direction (hkl), can indicate anisotropic crystallite shapes or strain distributions within the material. The analysis of this anisotropic broadening can be complex and often requires sophisticated modeling within the Rietveld refinement process. While specific studies detailing the anisotropic line-broadening and crystallite domain properties of pure barium hydroxide octahydrate are not prominent, the principles of this analysis are well-established in materials science. researchgate.netarxiv.org Such analyses are crucial in understanding the microstructural properties of materials where anisotropic effects are significant. mdpi.com
Powder X-ray Diffraction for Phase Identification and Microstructural Analysis
Spectroscopic Probes of Molecular and Lattice Dynamics
Spectroscopic techniques, particularly Infrared (IR) and Raman spectroscopy, provide insights into the vibrational modes of molecules and the dynamics of the crystal lattice. These methods are highly sensitive to the local chemical environment and are instrumental in characterizing the hydrogen bonding network in barium hydroxide octahydrate.
Infrared and Raman spectroscopy are complementary techniques that probe the vibrational energy levels of a molecule. In the context of barium hydroxide octahydrate, these techniques are particularly useful for identifying the vibrational modes associated with the hydroxide ions and the water molecules of hydration.
Studies have reported the Raman spectra of solid barium hydroxide octahydrate, identifying distinct frequency shifts. ias.ac.in For instance, frequency shifts at 3481 cm⁻¹ and 3529 cm⁻¹ have been observed in the Raman spectrum. ias.ac.in These high-frequency bands are characteristic of the O-H stretching vibrations of the hydroxide ions and the water molecules. The presence of multiple, distinct bands in this region is indicative of the different hydrogen bonding environments within the crystal structure.
Infrared spectroscopy further corroborates these findings. FTIR spectra of barium hydroxide show bands corresponding to the stretching of water molecules and bound OH groups. researchgate.net For example, bands around 3425 cm⁻¹ and 3315 cm⁻¹ are attributed to water molecule stretching and bound OH stretching, respectively. researchgate.net A band in the region of 1600-1640 cm⁻¹ is indicative of the deformation mode of absorbed water molecules. researchgate.net
The positions and shapes of these vibrational bands are sensitive to the strength of the hydrogen bonds. Broader bands typically suggest a wider range of hydrogen bond strengths. By analyzing these spectra, it is possible to gain a detailed understanding of the complex hydrogen-bonding network that interconnects the hydroxide ions and the water molecules, which is a defining feature of the barium hydroxide octahydrate crystal structure.
| Technique | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| Raman | 3481 | O-H Stretching |
| Raman | 3529 | O-H Stretching |
| FTIR | 3425 | Water Molecule Stretching |
| FTIR | 3315 | Bound OH Stretching |
| FTIR | ~1620 | Water Molecule Deformation |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Hydration State and Local Environments
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive technique for probing the local chemical environments of atoms within a material. In the context of Barium Hydroxide Octahydrate, solid-state NMR, particularly ¹H NMR, is exceptionally valuable for elucidating the hydration state and the distinct environments of protons within the crystal lattice. The structure of Ba(OH)₂·8H₂O contains two types of proton-containing species: hydroxide (OH⁻) ions directly coordinated to the barium ion and water (H₂O) molecules of hydration. sunecochemical.com These two species exhibit different local electronic environments, which results in distinct chemical shifts in an NMR spectrum.
Advanced solid-state NMR techniques can precisely quantify the different proton environments. For instance, high-resolution ¹H MAS (Magic Angle Spinning) NMR can resolve separate signals for the hydroxide protons and the water protons. The relative integration of these signals can confirm the stoichiometry of the hydrate (B1144303), verifying the presence of eight water molecules per formula unit.
Furthermore, techniques such as ¹H-⁷¹Ga Heteronuclear Correlation (HETCOR) spectroscopy have been used in analogous layered double hydroxides to assign and quantify different proton environments, such as those in Mg₂Ga-OH groups versus interlayer water molecules. researchgate.net A similar approach could be applied to Barium Hydroxide Octahydrate to probe the spatial relationships between the protons of the water molecules and the hydroxide ions, providing deeper insight into the hydrogen bonding network that stabilizes the crystal structure. semanticscholar.org
Table 1: Representative ¹H NMR Data for Hydrated Compounds This table illustrates the type of data that can be obtained from a solid-state ¹H NMR analysis of a hydrated compound like Barium Hydroxide Octahydrate, showing distinct chemical shifts for different proton environments.
| Proton Environment | Typical Chemical Shift Range (ppm) | Information Provided |
| Hydroxide (OH⁻) Protons | 1.0 - 3.0 | Confirms the presence and local environment of hydroxide ions coordinated to the metal center. |
| Water (H₂O) Protons | 4.0 - 6.0 | Confirms the presence and local environment of water molecules within the crystal lattice. |
| Adsorbed Surface Water | 6.0 - 8.0 | Can distinguish between lattice water and surface-adsorbed moisture. |
Advanced Microscopic and Morphological Characterization
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Distribution
Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface morphology and particle size of crystalline materials like Barium Hydroxide Octahydrate. SEM analysis provides high-resolution images of the material's surface, revealing details about crystal habit, surface texture, and agglomeration.
Studies utilizing SEM have observed the typical white, crystalline solid appearance of barium hydroxide. researchgate.net In the context of its use as a phase change material, SEM has been employed to examine the microstructure of Barium Hydroxide Octahydrate composites. For example, SEM imaging has shown excellent compatibility and interfacing between Ba(OH)₂·8H₂O and copper foam, which is used to enhance heat transfer. jasp.com.cn In other research, SEM analysis revealed how defective graphene, when used as a nucleating agent, influences the crystal morphology of Barium Hydroxide Octahydrate during solidification. researchgate.net When synthesized as nanoparticles, SEM is used to confirm the size and shape of the resulting particles, which can differ significantly from the bulk material. researchgate.net
Table 2: Summary of SEM Findings on Barium Hydroxide Octahydrate This table summarizes various applications of SEM in the characterization of Barium Hydroxide Octahydrate, detailing the observational findings and their scientific context.
| Study Focus | SEM Observation | Research Context |
| Composite Materials | Excellent compatibility and integration of Ba(OH)₂·8H₂O within a copper foam matrix. jasp.com.cn | Investigation of heat transfer enhancement in phase change materials. |
| Nanoparticle Synthesis | Characterization of nano-particulate morphology and size distribution. researchgate.net | Development and characterization of nanomaterials. |
| Nucleating Agents | Observation of defective graphene acting as a nucleating site for Ba(OH)₂·8H₂O crystals. researchgate.net | Study of supercooling reduction in latent heat storage materials. |
Transmission Electron Microscopy (TEM) for Nanostructure and Electron Diffraction Analysis
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of the internal structure and morphology at the nanoscale. TEM is particularly crucial for analyzing nanomaterials and crystalline defects.
Research has demonstrated the utility of TEM in comparing the particle size of nano-synthesized Barium Hydroxide (N-Ba(OH)₂) with its micron-sized counterpart (M-Ba(OH)₂). TEM images clearly showed that the N-Ba(OH)₂ particles were uniformly distributed with a size of approximately 8 nm, while the M-Ba(OH)₂ existed as much larger, bulk micron-sized particles. researchgate.net This nanoscale characterization is vital as particle size can dramatically affect properties like solubility and reactivity. researchgate.net
Paired with TEM, electron diffraction provides crystallographic information from minute sample volumes. nist.govnih.gov Selected Area Electron Diffraction (SAED) patterns can determine the crystal structure and orientation of individual nanoparticles. For instance, in the synthesis of Barium Titanate (BaTiO₃) nanocubes using Barium Hydroxide Octahydrate as a precursor, nano-beam electron diffraction was used to confirm that the resulting nanoparticles were single-crystalline. researchgate.net This powerful combination of imaging and diffraction allows for a comprehensive understanding of the material's nanostructure. nih.gov
Table 3: TEM and Electron Diffraction Characterization Data This table presents typical data obtained from TEM and electron diffraction studies on materials like Barium Hydroxide Octahydrate, particularly at the nanoscale.
| Analysis Technique | Parameter Measured | Typical Finding for Nanomaterials |
| TEM Imaging | Particle Size and Morphology | Uniformly distributed nanoparticles with sizes ranging from ~8 nm to larger aggregates. researchgate.net |
| Nano-Beam Diffraction | Crystallinity | Diffraction patterns confirming a single-crystalline structure. researchgate.net |
| SAED | Crystal Lattice | Determination of lattice parameters and crystal system (e.g., monoclinic for the octahydrate form). semanticscholar.org |
Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Phenomena
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface with nanoscale precision. azooptics.comazooptics.com Unlike electron microscopy, AFM can operate in various environments, including ambient air or liquid, making it suitable for studying surface processes.
In the context of materials science, AFM is used to quantify surface roughness, visualize atomic or molecular-scale features, and observe crystal growth mechanisms. For materials synthesized using Barium Hydroxide Octahydrate, such as epitaxial BaTiO₃ thin films, AFM has been used to demonstrate that the surface morphology maintains a single unit-cell step height between wide, flat terraces, indicating high-quality crystal growth. researchgate.net Such analysis provides critical information on how precursor materials and synthesis conditions influence the final surface structure of the product.
AFM is also a powerful tool for investigating interfacial phenomena. rsc.orgyoutube.com The force between the AFM tip and the sample surface can be measured, providing information on adhesion, friction, and other surface properties. nih.gov This capability allows for the study of how Barium Hydroxide Octahydrate interacts with other phases, such as the interface between the crystal and a solution, which is fundamental to understanding dissolution and precipitation processes. researchgate.net
Table 4: AFM Surface Topography and Interfacial Analysis Parameters This table outlines key parameters that can be quantitatively measured using AFM to characterize the surface of a material like Barium Hydroxide Octahydrate.
| Parameter | Description | Significance |
| Surface Roughness (Ra, Rq) | Statistical measures of the average height variations on the surface. | Quantifies the smoothness of crystal faces and thin films. |
| Step Height | The vertical distance between atomic or molecular terraces on a crystal surface. researchgate.net | Provides evidence of layered growth mechanisms and crystal quality. |
| Adhesion Force | The force required to pull the AFM tip off the sample surface. nih.gov | Reveals information about surface energy and chemical interactions at the interface. |
Chemical Reactivity and Reaction Kinetics
Acid-Base Equilibrium and Solution-Phase Reactivity
Barium hydroxide (B78521) is recognized as a strong base, a characteristic that dictates its behavior in solution. In aqueous media, it dissociates completely, yielding a high concentration of hydroxide ions (OH⁻), which significantly influences the pH of the solution. This property makes it a useful reagent in various chemical applications, including the titration of weak acids.
Investigation of Dissociation Constants in Various Solvent Systems
In aqueous solutions, barium hydroxide is considered to fully dissociate, meaning that for each mole of Ba(OH)₂, two moles of hydroxide ions are released into the solution. The base dissociation constant (K_b_) for a strong base like barium hydroxide is greater than 1. The basicity of the hydroxide ions is described by their pK_b_ values. For the first hydroxide ion, the pK_b_ is 0.15, and for the second, it is 0.64.
While its behavior in water is well-documented, detailed research on its dissociation constants in a wide range of non-aqueous solvent systems is less common in readily available literature. The solubility and extent of dissociation are highly dependent on the nature of the solvent, including its polarity and protic or aprotic character.
Interactive Table: Dissociation Properties of Barium Hydroxide in Water
| Property | Value | Notes |
|---|---|---|
| Classification | Strong Base | Completely dissociates in aqueous solution. |
| Base Dissociation Constant (K_b_) | > 1 | Characteristic of a strong base. |
| pK_b_ (first OH⁻) | 0.15 | |
| pK_b_ (second OH⁻) | 0.64 |
Kinetics and Mechanism of Precipitation Reactions Involving Barium Hydroxide Octahydrate
Barium hydroxide octahydrate is frequently utilized in precipitation reactions, largely due to the low solubility of many barium salts. A notable application is the precipitation of barium sulfate (B86663) (BaSO₄), a dense, white solid, which is formed when a solution of barium hydroxide is mixed with a source of sulfate ions. This reaction is often used for the removal of sulfate from various products. The net ionic equation for this precipitation is:
Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)
The kinetics of such precipitation reactions are influenced by factors including reactant concentrations, temperature, and the presence of any seeding crystals. The mechanism typically involves the initial formation of ion pairs, followed by nucleation and subsequent crystal growth.
Another significant reaction is the endothermic process that occurs when barium hydroxide octahydrate is mixed with ammonium (B1175870) salts, such as ammonium chloride or ammonium thiocyanate (B1210189). This reaction absorbs a substantial amount of heat from the surroundings, causing the temperature to drop significantly, to the point where it can freeze water. The reaction proceeds as follows:
Ba(OH)₂·8H₂O(s) + 2 NH₄SCN(s) → Ba(SCN)₂(aq) + 2 NH₃(g) + 10 H₂O(l)
The process involves the dissolution of the solid reactants in the water of hydration from the barium hydroxide octahydrate, followed by the acid-base reaction between the hydroxide and ammonium ions.
Thermal Decomposition Pathways and Associated Mechanisms
The thermal decomposition of barium hydroxide octahydrate is a multi-step process involving dehydration and subsequent phase transitions. This process has been extensively studied using various analytical techniques to elucidate the pathways and mechanisms of water loss and the formation of anhydrous compounds.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Dehydration and Phase Transitions
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful tools for investigating the thermal decomposition of hydrated salts. Studies on barium hydroxide octahydrate reveal a series of mass loss steps corresponding to the sequential removal of water molecules.
The decomposition process generally proceeds as follows:
Melting and initial dehydration: Barium hydroxide octahydrate melts at approximately 78 °C. This is followed by the loss of the majority of its water of hydration.
Formation of lower hydrates: As the temperature increases, intermediate hydrates, such as a dihydrate and a monohydrate, are formed. An inflection point around 120 °C in TGA curves has been attributed to the formation of the dihydrate, while a plateau between 180 °C and 240 °C corresponds to the more stable monohydrate.
Formation of anhydrous barium hydroxide: The final molecule of water is removed at higher temperatures, leading to the formation of anhydrous barium hydroxide (Ba(OH)₂) at approximately 375 °C.
Decomposition to barium oxide: Upon further heating, the anhydrous barium hydroxide decomposes to barium oxide (BaO). This occurs at about 410 °C in an inert atmosphere and at higher temperatures, around 800 °C, in other conditions.
DTA results show that these transformations are strongly endothermic, with distinct peaks corresponding to the different dehydration steps and the final decomposition.
Interactive Table: Thermal Decomposition Stages of Barium Hydroxide Octahydrate
| Temperature Range (°C) | Event | Resulting Product(s) | Source(s) |
|---|---|---|---|
| 78 | Melting | Ba(OH)₂·8H₂O (liquid) | |
| ~120 | Dehydration (inflection) | Barium Hydroxide Dihydrate | |
| 180 - 240 | Dehydration (plateau) | Barium Hydroxide Monohydrate | |
| 375 | Final Dehydration | Anhydrous Barium Hydroxide | |
| ~410 (inert atmosphere) | Decomposition | Barium Oxide | |
| 800 | Decomposition | Barium Oxide |
In-Situ X-ray Diffraction Studies of Thermal Decomposition Products
In-situ X-ray diffraction (XRD) provides real-time structural information about the crystalline phases present during a chemical reaction or thermal process. The application of in-situ XRD to the thermal decomposition of barium hydroxide octahydrate has been instrumental in confirming the existence of intermediate phases. X-ray diffraction results have supported the identification of an individual dihydrate phase during the dehydration process, which might not be clearly resolved by TGA alone. These studies allow for the direct observation of the transformation from the crystal structure of the octahydrate to the monohydrate and finally to the anhydrous form, providing critical insights into the structural changes that accompany dehydration.
Mechanistic Models for Water Loss and Anhydrous Barium Hydroxide Formation
The mechanism of dehydration of barium hydroxide octahydrate is complex and can be influenced by the experimental conditions and the history of the sample. Research suggests that the dehydration may proceed through the formation of amorphous intermediates which then subsequently crystallize into the more stable dihydrate or monohydrate phases.
The dehydration behavior can differ between a freshly recrystallized sample and a rehydrated sample. For instance, a rehydrated product showed a more defined plateau for the monohydrate in TGA studies compared to a recrystallized sample, which showed an inflection point for the dihydrate. This indicates that the physical and potentially structural characteristics of the starting material can influence the kinetic pathway of decomposition. The final steps involve the conversion of the layered structure of the monohydrate to anhydrous Ba(OH)₂ and its eventual decomposition into the stable cubic structure of barium oxide with the release of water vapor.
Solid-State Reaction Kinetics and Interfacial Phenomena
Kinetics of Barium Hydroxide Octahydrate Reaction with Other Solid Precursors
The solid-state reactions of barium hydroxide octahydrate are notable for their unique thermodynamic and kinetic properties. A prominent example is its strongly endothermic reaction with ammonium salts, such as ammonium chloride or ammonium thiocyanate. wikipedia.orgrsc.org This reaction is often used in chemical demonstrations because it proceeds spontaneously upon mixing the solid reactants, causing a significant temperature drop sufficient to freeze water. rsc.orgwashington.edu
The reaction with ammonium thiocyanate proceeds as follows: Ba(OH)₂·8H₂O(s) + 2 NH₄SCN(s) → Ba(SCN)₂(aq) + 2 NH₃(g) + 10 H₂O(l) washington.edu
This process is entropically driven; the formation of a gas and a liquid from two solids leads to a large positive entropy change (ΔS), which compensates for the positive enthalpy change (ΔH), making the Gibbs free energy change (ΔG) negative and the reaction spontaneous. washington.edu The kinetics are rapid, with the mixture becoming slushy and liquefying in under two minutes as the product water is formed. flinnsci.ca
Another significant area of study is the synthesis of barium titanate (BaTiO₃) through the solid-state reaction of barium hydroxide with titanium dioxide (TiO₂). cambridge.org The kinetics of this reaction are influenced by parameters such as temperature, pressure, and the molar ratio of barium to titanium. cambridge.org Studies have shown that crystalline BaTiO₃ can be formed after just one hour of reaction in an aqueous solution at 368 K, indicating rapid kinetics driven by the strong adsorption of Ba²⁺ ions onto the surface of the titania precursor. cambridge.org The rate of formation is also dependent on the Ba/Ti ratio, with higher ratios leading to highly crystallized BaTiO₃ even at lower temperatures like 328 K. cambridge.org
Table 1: Endothermic Solid-State Reactions of Barium Hydroxide Octahydrate
| Reactant | Products | Enthalpy Change (ΔH) | Key Kinetic Features |
|---|---|---|---|
| Ammonium Chloride (NH₄Cl) | BaCl₂·2H₂O(s), NH₃(g), H₂O(l) | +135 kJ mol⁻¹ | Spontaneous and rapid upon mixing; results in significant temperature drop. rsc.org |
| Ammonium Thiocyanate (NH₄SCN) | Ba(SCN)₂(aq), NH₃(g), H₂O(l) | Positive (endothermic) washington.edu | Becomes a liquid slush in under two minutes; reaction is driven by a large positive entropy change. washington.eduflinnsci.ca |
Role of Interfacial Diffusion and Phase Boundaries in Solid-State Transformations
In solid-state reactions involving barium hydroxide octahydrate, the interface between the reacting solids is the primary site of chemical transformation. The kinetics and mechanism of these reactions are governed by phenomena occurring at these phase boundaries, including interfacial diffusion.
In the formation of barium titanate from barium hydroxide and titania, two primary mechanisms have been proposed, both highlighting the importance of the reactant interface:
In-situ Transformation Mechanism : This model suggests that Ba²⁺ ions diffuse through the newly formed barium titanate product layer at the interface to react with the underlying TiO₂ particle. cambridge.org
Dissolution-Precipitation Mechanism : In this model, the TiO₂ particles first dissolve to form a hydroxytitanium complex, which then reacts with Ba²⁺ ions in the solution phase to precipitate as barium titanate. cambridge.org
The progression of the reaction is critically dependent on the transport of ions across these phase boundaries. The strong adsorption of Ba²⁺ ions onto the surface of the titania precursor is a key initial step that facilitates the reaction at the interface. cambridge.org As the reaction proceeds, a product layer forms, and the diffusion of reactants through this layer can become the rate-limiting step.
The physical state of the interface is also crucial. The water of hydration in Ba(OH)₂·8H₂O can play a significant role by creating a liquid or quasi-liquid phase at the interface between the solid reactants. This is evident in the reaction with ammonium salts, where the mixture quickly becomes a slushy liquid. rsc.org This liquid phase provides a medium for rapid ionic diffusion, greatly accelerating the reaction rate compared to a purely solid-solid diffusion mechanism. The formation of this interfacial liquid phase effectively removes the kinetic barriers associated with slow diffusion in the solid state.
Carbonation Reactions and Environmental Stability
Mechanisms of Atmospheric Carbon Dioxide Sequestration
Barium hydroxide octahydrate readily reacts with atmospheric carbon dioxide in a process known as carbonation. wikipedia.orgsciencemadness.org This reaction is a neutralization process where the basic hydroxide reacts with the acidic CO₂ (which forms carbonic acid in the presence of water) to produce barium carbonate, a chemically stable and insoluble salt. quora.com
This reaction forms the basis for using barium hydroxide as a material for carbon dioxide capture and sequestration. patsnap.compatsnap.com The process involves passing a gas stream containing CO₂ through a fixed or fluidized bed of hydrated barium hydroxide. science.gov The CO₂ is effectively removed from the gas and immobilized as solid barium carbonate. science.gov This method is advantageous because the reaction is rapid and can be conducted effectively at ambient temperatures. science.gov The high affinity of barium hydroxide for CO₂ allows for high decontamination factors, making it suitable for treating dilute gas streams. science.govosti.gov The resulting barium carbonate is a stable compound, which effectively sequesters the captured carbon dioxide. patsnap.com
Factors Influencing Carbonation Rate and Product Formation
The rate and efficiency of the carbonation of barium hydroxide octahydrate are influenced by several key factors. Understanding these factors is essential for optimizing its use in applications like CO₂ capture.
Hydration State : The degree of hydration of the barium hydroxide has a significant impact on its reactivity. Experimental studies have shown that the octahydrate form, Ba(OH)₂·8H₂O, is more reactive towards CO₂ than the lower hydrates, such as the trihydrate or monohydrate. osti.gov
Relative Humidity : Humidity is a critical variable in the carbonation process. The presence of water is necessary to facilitate the reaction, likely by dissolving CO₂ to form carbonic acid. quora.com However, operating conditions with high effluent relative humidities (above 60%) can lead to significant recrystallization and restructuring of the solid reactant, which may cause practical issues like increased pressure drop in a reactor bed. osti.gov
CO₂ Concentration : The rate of carbonation is dependent on the concentration of carbon dioxide in the surrounding environment. mdpi.com Higher concentrations generally lead to faster reaction rates. Barium hydroxide is effective over a wide range of CO₂ concentrations. science.gov
Temperature : While the reaction proceeds readily at ambient temperatures, temperature can influence the reaction kinetics. science.gov Increased temperature can increase the rate of chemical reactions but may also decrease the solubility of CO₂ in the aqueous phase present at the interface. mdpi.com
Table 2: Factors Affecting the Carbonation of Barium Hydroxide Octahydrate
| Factor | Effect on Carbonation Rate | Mechanism/Reason |
|---|---|---|
| Hydration State | Higher hydration (octahydrate) leads to a higher rate. osti.gov | The water of hydration facilitates the reaction, possibly by creating a reactive aqueous interface. |
| Relative Humidity | Increases rate, but high levels (>60%) can be problematic. osti.gov | Water is required for the reaction with CO₂, but excess can cause undesirable physical changes to the solid reactant. osti.gov |
| CO₂ Concentration | Higher concentration generally increases the rate. mdpi.com | Increases the partial pressure of the reactant gas, driving the reaction forward. |
| Temperature | Complex effect; rate may increase with temperature, but CO₂ solubility decreases. mdpi.com | Balances reaction kinetics against gas solubility. The reaction is effective at ambient temperatures. science.gov |
| Surface Area/Porosity | Higher surface area increases the rate. | Provides more sites for the gas-solid reaction to occur. |
Applications in Advanced Materials Science and Chemical Engineering
Precursor Chemistry in Functional Ceramic and Superconducting Materials Synthesis
As a highly pure and reactive source of barium ions, barium hydroxide (B78521) octahydrate is a preferred precursor in the synthesis of various complex inorganic materials. Its use often leads to products with desirable properties that are difficult to achieve with other starting materials like barium carbonate.
Barium titanate (BaTiO₃) is a ferroelectric ceramic with a high dielectric constant, making it essential for applications like multilayer ceramic capacitors. Barium hydroxide octahydrate is frequently used in its synthesis through various wet-chemical methods, such as hydrothermal and sol-gel processes.
In hydrothermal synthesis, Ba(OH)₂·8H₂O is reacted with a titanium source, like titanium dioxide (TiO₂), in an aqueous solution at elevated temperatures and pressures. thenucleuspak.org.pk This method allows for the formation of crystalline BaTiO₃ powders with controlled particle sizes and morphologies. acs.org Research has shown that factors such as the Ba:Ti molar ratio and the concentration of the alkaline solution can promote the formation of the desirable tetragonal phase of BaTiO₃. Studies have successfully synthesized tetragonal BaTiO₃ powders hydrothermally at temperatures around 220°C using Ba(OH)₂·8H₂O and anatase TiO₂.
The sol-gel process represents another route where barium hydroxide octahydrate serves as the barium precursor. One study demonstrated that BaTiO₃ powder produced via a sol-gel process using Ba(OH)₂·8H₂O and titanium isopropoxide (TITP) exhibited superior properties, including intense and sharp crystallization peaks and a high dielectric constant. researchgate.net The choice of precursor significantly impacts the final properties of the material, with barium hydroxide octahydrate often yielding better results than precursors like barium acetate. bohrium.com
| Synthesis Method | Titanium Precursor | Typical Temperature | Key Findings | Reference |
|---|---|---|---|---|
| Hydrothermal | Anatase TiO₂ | ~220°C | Promotes the formation of the tetragonal BaTiO₃ phase. | researchgate.net |
| Hydrothermal | TiO₂ | 100-180°C | Purity of cubic-phase BaTiO₃ was highest at 180°C. | thenucleuspak.org.pk |
| Sol-Gel | Titanium Isopropoxide (TITP) | Calcination at 900°C | Resulted in high dielectric constant (8943 at 130°C). | researchgate.net |
| Alkoxide–Hydroxide Sol–Precipitation | Titanium (IV) Isopropoxide | 80°C | BaTiO₃ nanocrystals begin to nucleate at 50°C. |
Barium hydroxide octahydrate is an advantageous precursor for synthesizing high-temperature cuprate (B13416276) superconductors, such as the Neodymium-Barium-Copper-Oxide (Nd-Ba-Cu-O) system. researchgate.netiosrjen.org Traditionally, barium carbonate (BaCO₃) has been a common source of barium for these materials. However, the decomposition of barium carbonate during synthesis releases carbon dioxide (CO₂), which can contaminate the final product and act as an air pollutant. iosrjen.org
By substituting barium carbonate with barium hydroxide octahydrate, the production of CO₂ is avoided, with water vapor being the primary byproduct. researchgate.netiosrjen.org Research has successfully demonstrated the synthesis of the Nd₁Ba₂Cu₃O₇₋δ phase using Ba(OH)₂·8H₂O through a solid-state reaction involving a wet mixing method to enhance homogeneity. researchgate.net The process involves mixing the precursor powders (Nd₂O₃, CuO, and Ba(OH)₂·8H₂O), followed by calcination and sintering at temperatures above 900°C. iosrjen.org X-ray diffraction analysis confirmed the formation of the desired superconducting phase, indicating that barium hydroxide octahydrate is a viable and cleaner alternative for the fabrication of these advanced materials. researchgate.net
The utility of barium hydroxide as a precursor extends to a range of other functional materials with the perovskite structure or other complex oxide phases. These materials are investigated for diverse applications, from dielectric components to magnetic devices.
Barium Stannate (BaSnO₃): This perovskite material is explored for applications in transparent conducting oxides and ceramic capacitors. iosrjen.org Synthesis routes can involve the thermolysis of a barium hydroxostannate (BaSn(OH)₆) precursor, which can be formed through co-precipitation methods involving a soluble barium salt and a stannate source. mdpi.com
Barium Zirconate Titanate (Ba(Zr,Ti)O₃ or BZT): This solid solution is a modified form of barium titanate used in dielectric applications. Hydrothermal methods can be employed to prepare BZT, where zirconium is incorporated into the barium titanate lattice. researchgate.net
Barium Ferrite (BaFe₁₂O₁₉): A hard magnetic material used in permanent magnets and magnetic recording media. wikipedia.org While many syntheses start with barium carbonate or barium nitrate (B79036), wet-chemical routes like co-precipitation and hydrothermal synthesis often involve the precipitation of metal hydroxides as an intermediate step to achieve fine, homogeneous precursor powders. bohrium.comresearchgate.net
Catalytic Applications in Organic and Inorganic Synthesis
Barium hydroxide is recognized as a strong base, which allows it to function effectively as a catalyst in various chemical reactions, particularly in organic synthesis.
As a solid, barium hydroxide can act as a heterogeneous base catalyst, offering advantages in terms of product separation and catalyst recyclability. It is employed in several classes of organic reactions:
Aldol (B89426) Condensations: It effectively catalyzes the aldol condensation of ketones, such as the self-condensation of acetone (B3395972) to form diacetone alcohol. sunecochemical.com
Hydrolysis of Esters and Nitriles: Its strong basicity facilitates the hydrolysis of esters and nitriles to their corresponding carboxylic acids and amides/ammonia. strem.com
Decarboxylation: It can be used for the decarboxylation of certain organic acids. sunecochemical.com
Other Condensation Reactions: It also serves as a catalyst in Claisen-Schmidt and Michael addition reactions. mdpi.com
The use of barium hydroxide as a strong base catalyst enables various synthetic pathways for creating complex organic compounds. mdpi.comstrem.com
The catalytic performance of barium hydroxide is not solely dependent on its basicity but is also intricately linked to its structure. Research into the aldol condensation of acetone has revealed that the crystalline structure and the number of basic sites are directly related to catalytic activity.
| Reaction Type | Example Substrate(s) | Example Product(s) | Reference |
|---|---|---|---|
| Aldol Condensation | Acetone | Diacetone alcohol | sunecochemical.comnih.gov |
| Hydrolysis | Esters, Nitriles | Carboxylic acids | strem.com |
| Decarboxylation | Amino acids, Adipic acid | Amines, Cyclopentanone | sunecochemical.com |
| Claisen-Schmidt Reaction | Aldehydes and ketones | Chalcones | mdpi.com |
| Michael Addition | α,β-Unsaturated carbonyls and nucleophiles | 1,5-Dicarbonyl compounds | mdpi.com |
Design of Barium Hydroxide-Derived Catalytic Systems
Barium hydroxide, particularly in its activated form, serves as a potent and versatile basic catalyst in a variety of organic syntheses. taylorandfrancis.compatsnap.com Its utility stems from its high catalytic activity, cost-effectiveness, and relative ease of handling. taylorandfrancis.com The catalytic efficacy of barium hydroxide is often enhanced through thermal activation. For instance, the dehydration of barium hydroxide octahydrate at elevated temperatures leads to the formation of more active catalytic species, such as the monohydrate and anhydrous forms. researchgate.net
Activated barium hydroxide has proven effective in promoting various organic reactions, including aldol condensations, Claisen-Schmidt reactions, and Wittig-Horner reactions. taylorandfrancis.compatsnap.comacs.org In the aldol condensation of acetone, for example, a specially prepared barium hydroxide catalyst, denoted as C-200, has demonstrated higher activity and selectivity compared to commercial barium hydroxide. researchgate.net The catalytic performance in these reactions is closely linked to the crystalline structure and the number of basic sites on the catalyst. researchgate.net Studies have indicated that barium hydroxide monohydrate is a particularly active compound in such catalytic processes. researchgate.net
The application of barium hydroxide as a catalyst also extends to the synthesis of biodiesel (fatty acid methyl esters) through the transesterification of oils. taylorandfrancis.com While sodium and potassium hydroxides are more commonly used, barium hydroxide has been investigated as a viable alternative. taylorandfrancis.com Furthermore, barium-modified zeolites have been developed as heterogeneous catalysts for biodiesel production from waste frying oil, demonstrating high conversion yields. researchgate.net The following table summarizes the performance of barium hydroxide-derived catalysts in selected organic reactions.
Table 1: Performance of Barium Hydroxide-Derived Catalysts in Organic Synthesis
| Reaction Type | Catalyst | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| Aldol Condensation | Activated Barium Hydroxide (C-200) | Acetone | Higher activity and selectivity compared to commercial Ba(OH)₂. Ba(OH)₂·H₂O identified as the active species. | researchgate.net |
| Wittig-Horner Reaction | Barium Hydroxide | Various | Effective in interfacial solid-liquid reactions under sonochemical conditions. | acs.org |
| Biodiesel Production (Transesterification) | Barium-modified Zeolite (Ba-ZEL) | Waste Frying Oil and Methanol (B129727) | Achieved a maximum biodiesel yield of 93.17% under optimized conditions. | researchgate.net |
| Selective Alkylation | Anhydrous Barium Hydroxide | Disubstituted tert-butyl-calix researchgate.netarenes | Convenient base for the selective alkylation of the third hydroxyl group. | nih.gov |
Role in Zeolite Synthesis and Microporous Materials
Barium hydroxide plays a significant role in the synthesis of specific types of zeolites, which are crystalline aluminosilicates with well-defined microporous structures. These materials are of great importance in catalysis, adsorption, and ion exchange. osti.gov
Barium as an Inorganic Structure-Directing Agent
In the synthesis of zeolites, structure-directing agents (SDAs) are crucial for guiding the formation of specific framework topologies. tandfonline.com While organic molecules are often used as SDAs, there is a growing interest in using inorganic cations for this purpose due to economic and environmental advantages. osti.gov Barium ions (Ba²⁺) have been identified as effective inorganic structure-directing agents (ISDAs), particularly in the synthesis of PHI-type zeolites. osti.gov
Inspired by the composition of the natural zeolite mineral harmotome, which contains barium, researchers have successfully synthesized PHI-type zeolites using barium as an ISDA. osti.gov The presence of barium in the synthesis gel can promote the crystallization of the harmotome structure over other competing zeolite phases. osti.gov Studies have shown that the concentration of barium is a critical factor for successful harmotome crystallization. osti.gov For instance, in a specific synthesis system, harmotome formation was observed only within a narrow range of BaO/Na₂O ratios (0.05 – 0.09). osti.gov Outside of this range, other zeolite phases or amorphous products were formed. osti.gov This highlights the structure-directing role of barium in guiding the assembly of aluminosilicate (B74896) precursors into the specific PHI framework.
Impact on Zeolite Framework Formation and Morphology
The presence of barium as an ISDA not only directs the formation of a specific zeolite framework but also significantly influences the crystallization kinetics and the morphology of the resulting crystals. Research on the synthesis of harmotome has revealed that the use of barium can lead to a substantial acceleration of the crystallization process. osti.gov In one study, the synthesis of harmotome in the presence of barium was found to be approximately five times faster than the synthesis of the isostructural phillipsite (B83940), which is formed in the absence of barium. osti.gov This suggests that barium may lower the energetic barrier for the nucleation of the PHI-type zeolite. osti.gov
Furthermore, the use of barium as an ISDA has a profound effect on the crystal size and morphology. Harmotome crystals synthesized with barium are significantly smaller than phillipsite crystals prepared under similar conditions. osti.gov For example, harmotome crystals with an average particle size of around 60 nm have been reported, which is nearly 40 times smaller than the corresponding phillipsite crystals. osti.gov The morphology of the crystals can also be influenced by the synthesis conditions and the presence of other cations. researchgate.net The following table summarizes the impact of barium on the synthesis of PHI-type zeolites.
Table 2: Influence of Barium on PHI-Type Zeolite Synthesis
| Parameter | Synthesis with Barium (Harmotome) | Synthesis without Barium (Phillipsite) | Reference |
|---|---|---|---|
| Crystallization Rate | ~5 times faster | Baseline | osti.gov |
| Average Crystal Size | ~60 nm | ~2.4 µm (40-fold larger) | osti.gov |
| Optimal BaO/Na₂O Ratio | 0.05 - 0.09 | Not Applicable | osti.gov |
| Resulting Zeolite Framework | PHI (Harmotome) | PHI (Phillipsite) | osti.gov |
Engineered Thermal Energy Storage Systems
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) is a promising candidate for thermal energy storage applications, particularly in the low to mid-temperature range, due to its high latent heat of fusion and suitable phase change temperature. researchgate.netpsecommunity.org
Investigation of Barium Hydroxide Octahydrate as a Phase Change Material (PCM)
Phase change materials (PCMs) store and release thermal energy by undergoing a reversible phase transition, typically between solid and liquid states. researchgate.net Barium hydroxide octahydrate has a phase change temperature of approximately 78°C and a latent heat of fusion of about 265 kJ/kg. researchgate.net Among crystalline hydrates, it boasts one of the highest enthalpies of phase change per unit volume in the low-temperature range (0°C-120°C), at 572 MJ/m³. researchgate.net These thermal properties make it suitable for applications such as solar energy storage and waste heat recovery.
However, the practical application of barium hydroxide octahydrate as a PCM is hindered by several challenges, most notably supercooling and phase separation. researchgate.net Supercooling is the phenomenon where the material cools below its freezing point without solidifying, which can delay or prevent the release of stored latent heat. researchgate.net Phase separation can also occur during melting, leading to a non-uniform composition and a degradation of thermal performance over time.
Mitigation Strategies for Supercooling and Phase Separation in PCMs
To overcome the limitations of supercooling and phase separation in barium hydroxide octahydrate PCMs, various mitigation strategies have been investigated. One of the most effective approaches to address supercooling is the use of nucleating agents. psecommunity.org These are substances that provide sites for crystal nucleation, thereby reducing the degree of supercooling. psecommunity.org A variety of compounds have been tested as nucleating agents for Ba(OH)₂·8H₂O, including borax (B76245) (Na₂B₄O₇·10H₂O), barium carbonate (BaCO₃), and calcium chloride dihydrate (CaCl₂·2H₂O). psecommunity.org The addition of a small percentage of these nucleating agents has been shown to significantly reduce the supercooling of barium hydroxide octahydrate, in some cases to less than 1°C. psecommunity.orgresearchgate.net
Table 3: Mitigation of Supercooling in Barium Hydroxide Octahydrate PCM
| Mitigation Strategy | Additive/Material | Concentration | Effect on Supercooling | Reference |
|---|---|---|---|---|
| Nucleating Agent | Barium Carbonate (BaCO₃) and Graphite Powder | 1.2% BaCO₃ and 0.2% Graphite | Reduced to less than 1°C | researchgate.net |
| Nucleating Agent | Borax (Na₂B₄O₇·10H₂O) | 3% or 5% | Positive impact on reducing supercooling | psecommunity.org |
| Porous Matrix | Copper Foam | N/A | Reduced by 50% | jasp.com.cn |
| Nucleating Agent | Calcium Chloride Dihydrate (CaCl₂·2H₂O) | 3% or 5% | Positive impact on reducing supercooling | psecommunity.org |
Analytical Chemistry Methodologies
Utilization in Titrimetric Analysis of Weak Acids
Barium Hydroxide is a strong base, meaning it dissociates completely in aqueous solutions to yield barium cations and hydroxide ions. patsnap.comquora.com This characteristic makes it highly effective for the titrimetric analysis of weak acids, particularly organic acids. quora.comquora.comquora.com In an acid-base titration, a strong base is preferred when titrating a weak acid because it ensures a complete reaction and a clear, sharp endpoint, which is crucial for accurate determination of the acid's concentration. brainly.comlibretexts.org
The reaction between a strong base like Barium Hydroxide and a weak acid proceeds to completion. libretexts.org This contrasts with the use of a weak base, such as magnesium hydroxide, which only partially dissociates and would result in an ambiguous, difficult-to-determine endpoint. brainly.com The complete dissociation of Barium Hydroxide provides a consistent supply of hydroxide ions to neutralize the weak acid, leading to a distinct pH change at the equivalence point that can be easily detected with an indicator or a pH meter. brainly.comyoutube.com
Specific Advantages in Carbonate-Free Base Applications
A primary advantage of using Barium Hydroxide in titrimetry is its ability to provide a carbonate-free standard solution. quora.comquora.com Standard strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) readily absorb atmospheric carbon dioxide (CO₂), leading to the formation of carbonate ions (CO₃²⁻) in the solution. sciencemadness.orgtitrations.info The presence of these carbonate ions, which are significantly less basic than hydroxide ions, can introduce considerable errors in titrations, especially when using indicators like phenolphthalein. sciencemadness.org
Barium Hydroxide circumvents this issue due to the insolubility of barium carbonate (BaCO₃) in water. quora.comquora.comsciencemadness.org If any atmospheric CO₂ is absorbed by the Barium Hydroxide solution, it immediately reacts to form a white precipitate of BaCO₃. sciencemadness.org
Ba(OH)₂(aq) + CO₂(g) → BaCO₃(s) + H₂O(l)
This precipitate can be removed by filtration, ensuring that the clear supernatant solution is guaranteed to be free of carbonate contamination. quora.comsciencemadness.orgtitrations.info This property allows for the preparation and use of a strong base solution with a precisely known concentration of hydroxide ions, leading to more accurate and reliable results in the titration of weak acids. quora.comsciencemadness.org For best results, the solution should be prepared using boiled, distilled water to remove any initially dissolved CO₂. unife.it
Comparison of Standard Bases for Titration
| Property | Barium Hydroxide (Ba(OH)₂) | Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) | Reference |
|---|---|---|---|
| Reaction with CO₂ | Forms insoluble Barium Carbonate (BaCO₃) precipitate. | Forms soluble Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃). | sciencemadness.org |
| Solution Clarity | A clear solution is guaranteed to be carbonate-free. | Carbonate contamination is not visible and remains in solution. | quora.comquora.com |
| Titration Accuracy | High accuracy due to absence of interfering carbonate ions. | Potential for error due to the presence of less basic carbonate ions. | sciencemadness.org |
Theoretical and Computational Chemistry of Barium Hydroxide Octahydrate
Molecular Dynamics Simulations of Hydration and Intermolecular Interactions
Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. uea.ac.ukresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of dynamic processes, such as hydration and dissolution.
Within the solid crystal lattice of barium hydroxide (B78521) octahydrate, the eight water molecules of hydration are not static. They undergo constant vibrational and librational (rocking) motions. MD simulations can model these dynamics by defining a force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates.
Simulations focused on the hydrated Ba²⁺ ion in aqueous solution provide critical data relevant to the hydrate (B1144303) lattice. These studies consistently show a high coordination number for barium. acs.org MD simulations using rigid water models have found first-shell coordination numbers for Ba²⁺ between 8 and 9.3, with Ba-O distances in the range of 2.75–2.85 Å. acs.org A specific MD study determined a hydration number of 9.4 for the Ba²⁺ ion. acs.org These simulations help characterize the structure and stability of the hydration shell around the barium cation, which is the fundamental building block of the octahydrate crystal.
Table 2: Structural Properties of Hydrated Ba²⁺ Ion from Molecular Dynamics (MD) Simulations Data derived from computational studies of the barium ion in aqueous environments, which informs the understanding of the solid hydrate structure.
| Parameter | Simulation Result | Experimental Comparison (EXAFS) | Reference |
| Hydration Number | 8.0 - 9.4 | ~8 | acs.org |
| Ba-O Peak Distance (Å) | 2.75 - 2.85 | 2.82 - 2.85 | acs.org |
MD simulations are a powerful tool for investigating the processes that occur at the interface between a solid crystal and a liquid solvent. To model the dissolution of barium hydroxide octahydrate, a simulation would be constructed with a slab of the crystalline solid in contact with a large volume of simulated water.
The simulation would track the trajectories of individual water molecules and the Ba²⁺ and OH⁻ ions at the crystal surface. Over time, the intermolecular forces between the water molecules and the surface ions would lead to the breaking of ionic bonds within the lattice and the solvation of the ions. The rate of dissolution and the mechanism by which it occurs can be analyzed by monitoring the number of ions that leave the crystal surface and enter the bulk liquid phase. While specific MD studies on the dissolution of barium hydroxide octahydrate are not prominent, the methodology has been successfully applied to understand the hydration and interfacial dynamics of similar barium-containing minerals like barite (BaSO₄). osti.govosti.gov
Thermodynamic and Kinetic Modeling of Phase Transitions and Reactions
Barium hydroxide octahydrate is known for its interesting thermal properties, including a relatively low melting point where it dissolves in its own water of hydration. researchgate.net Thermodynamic and kinetic modeling can be used to describe these phase transitions and other chemical reactions.
Thermodynamic modeling involves calculating the free energy and other thermodynamic properties of different phases (e.g., solid, liquid, gas) to determine the conditions under which each phase is stable. mdpi.com For barium hydroxide octahydrate, this would involve modeling the solid octahydrate phase, the liquid phase (an aqueous solution of Ba(OH)₂), and the dehydrated forms (monohydrate and anhydrous). By calculating the Gibbs free energy of each phase as a function of temperature and pressure, a theoretical phase diagram can be constructed, predicting melting points and dehydration temperatures. researchgate.net The melting point of the octahydrate is 78 °C. wikipedia.orgresearchgate.net
Kinetic modeling focuses on the rates and mechanisms of these transformations. morressier.com For example, the endothermic reaction of barium hydroxide octahydrate with ammonium (B1175870) salts is a well-known process that can be modeled to understand its reaction pathway and activation energy. wikipedia.org Kinetic models for the dehydration of the octahydrate to the monohydrate and subsequently to the anhydrous oxide would describe the rate of water loss as a function of temperature, which is crucial for applications in thermal energy storage. researchgate.net
Table 3: Thermodynamic Properties of Barium Hydroxide Octahydrate for Phase Transition Modeling These experimental values are key parameters that thermodynamic and kinetic models aim to predict or utilize.
| Property | Value | Significance in Modeling | Reference |
| Melting Point | 78 °C (351 K) | Defines the solid-liquid phase transition temperature for thermodynamic models. | wikipedia.orgresearchgate.net |
| Enthalpy of Fusion (ΔfH⦵fus) | 16 kJ·mol⁻¹ | The latent heat absorbed during melting, a critical parameter for energy storage models. | wikipedia.org |
| Decomposition Temperature to BaO | 800 °C | The temperature at which complete dehydration and decomposition occurs. | wikipedia.org |
| Latent Heat Storage Density (Experimental) | Up to 125 kWh/m³ | A performance metric that kinetic models of charging/discharging cycles would analyze. | researchgate.net |
Computational Prediction of Dehydration Enthalpies and Entropies
The dehydration of barium hydroxide octahydrate is a multi-step process, and computational methods can be employed to predict the enthalpy (ΔH) and entropy (ΔS) changes associated with the removal of water molecules. These predictions are crucial for understanding the stability of the different hydrate forms and the energy requirements for dehydration.
Methodologies:
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a primary tool for predicting the thermodynamic properties of crystalline solids. By constructing accurate computational models of the crystal structures of barium hydroxide octahydrate and its lower hydrates (e.g., monohydrate) as well as the anhydrous form, the total electronic energies can be calculated.
The dehydration enthalpy can then be estimated by the difference in the total energies of the products and reactants. To obtain more accurate results, it is important to account for vibrational contributions to the enthalpy, which can be calculated from the phonon frequencies of the crystals.
Dehydration Enthalpy:
Theoretical studies on the hydration of the Ba²⁺ ion with a varying number of water molecules (x = 1-8) in the gas phase have been performed. researchgate.net While this differs from the solid-state dehydration of the octahydrate crystal, it provides fundamental insights into the Ba²⁺-H₂O interaction energies. These gas-phase calculations can serve as a benchmark for the development of more sophisticated models of the solid-state dehydration process.
Dehydration Entropy:
The entropy of dehydration is primarily driven by the release of water molecules into the gas phase, leading to a significant increase in disorder. Computational predictions of dehydration entropies involve calculating the vibrational frequencies of the crystal lattice (phonons). From the phonon density of states, the vibrational entropy of the solid can be determined. The total entropy change for the dehydration reaction is then the difference between the entropy of the gaseous water molecules and the change in the vibrational entropy of the solid phases.
Data from Computational Studies:
Detailed computational studies providing specific predicted values for the dehydration enthalpies and entropies of solid barium hydroxide octahydrate are not widely available in the public literature. The following table illustrates the type of data that such computational studies would aim to provide.
| Dehydration Step | Computationally Predicted ΔH (kJ/mol) | Computationally Predicted ΔS (J/mol·K) |
| Ba(OH)₂·8H₂O(s) → Ba(OH)₂·H₂O(s) + 7H₂O(g) | Data Not Available | Data Not Available |
| Ba(OH)₂·H₂O(s) → Ba(OH)₂(s) + H₂O(g) | Data Not Available | Data Not Available |
Kinetic Modeling of Reaction Pathways and Energy Barriers
Beyond the thermodynamics, computational modeling can be used to investigate the kinetics of the dehydration process, including the specific reaction pathways and the associated energy barriers. This provides a molecular-level picture of how water molecules are removed from the crystal lattice.
Methodologies:
First-principles molecular dynamics (MD) simulations and transition state theory calculations are powerful techniques for studying reaction kinetics. By simulating the system at elevated temperatures, it is possible to observe the dehydration process directly and identify the key steps involved.
To calculate the energy barriers for specific reaction steps, methods such as the nudged elastic band (NEB) method can be employed. This method allows for the determination of the minimum energy path between the initial (hydrated) and final (dehydrated) states and identifies the transition state structure and its energy.
Reaction Pathways:
Experimental studies suggest that the thermal dehydration of barium hydroxide octahydrate proceeds through the formation of lower hydrates, such as the dihydrate and monohydrate, before yielding the anhydrous form. africaresearchconnects.com Computational modeling can help to elucidate the precise atomic motions involved in these transformations. For instance, simulations could reveal whether water molecules are removed from specific lattice sites preferentially and how the crystal structure rearranges in response to water loss.
Energy Barriers:
The energy barrier, or activation energy (Ea), is a critical parameter that governs the rate of the dehydration reaction. Computational methods can provide estimates of these barriers for different steps in the dehydration process. For example, the energy barrier for the diffusion of a water molecule from the interior of the crystal to the surface, and its subsequent desorption, could be calculated.
Data from Kinetic Modeling Studies:
As with the thermodynamic data, specific computational studies detailing the reaction pathways and energy barriers for the dehydration of barium hydroxide octahydrate are not readily found in the published literature. The table below is a representation of the kind of data that would be generated from such kinetic modeling studies.
| Reaction Step/Pathway | Computational Method | Calculated Energy Barrier (kJ/mol) |
| Diffusion of H₂O within the Ba(OH)₂·8H₂O lattice | Data Not Available | Data Not Available |
| Desorption of a surface H₂O molecule from Ba(OH)₂·8H₂O | Data Not Available | Data Not Available |
| Structural rearrangement from octahydrate to monohydrate | Data Not Available | Data Not Available |
Emerging Research Directions and Future Perspectives
Nanoscale Materials Engineering with Barium Hydroxide (B78521) Octahydrate
The synthesis of nanoscale materials is a rapidly advancing field, and Barium Hydroxide Octahydrate is emerging as a key precursor in the fabrication of barium-based nanoparticles. The chemical co-precipitation method is a prevalent technique for producing barium hydroxide and barium oxide nanoparticles. researchgate.netnih.govwikipedia.orgsciencemadness.orgresearchgate.net This method involves the reaction of a barium salt, such as barium nitrate (B79036) or barium chloride, with a hydroxide source, like sodium hydroxide or potassium hydroxide, in an aqueous solution. researchgate.netnih.govwikipedia.orgresearchgate.net The resulting precipitate is then processed to obtain nanoparticles of the desired phase and size.
The characteristics of the synthesized nanoparticles are highly dependent on the reaction parameters. For instance, the crystallite size of barium oxide nanoparticles can be influenced by the specific precursors used and any subsequent doping. One study reported the synthesis of undoped Barium Oxide (BaO) and Neodymium (Nd)-doped BaO nanoparticles, with calculated crystallite sizes of 10.50 nm and 10.04 nm, respectively. researchgate.net Another investigation into the synthesis of barium hydroxide nanoparticles via chemical co-precipitation reported a preferential growth resulting in a particle width of 50.24 nm. nih.govsciencemadness.org
The morphology of these nanoparticles can also be controlled. Scanning electron microscopy has revealed various forms, from uniformly dispersed, porous, and agglomerated flower-like nanoparticles of undoped BaO to irregularly shaped aggregations and dispersions in doped BaO. researchgate.net Spherical barium hydroxide nanoparticles have also been synthesized. nih.gov
The table below summarizes key findings from recent research on the synthesis of barium-based nanoparticles using Barium Hydroxide Octahydrate or related precursors.
| Precursors | Synthesis Method | Resulting Nanoparticle | Reported Size/Morphology |
| Barium Nitrate, Sodium Hydroxide | Co-precipitation | Barium Oxide (BaO) | 10.50 nm crystallite size; flower-like morphology |
| Barium Nitrate, Neodymium Nitrate, Sodium Hydroxide | Co-precipitation | Neodymium-doped Barium Oxide | 10.04 nm crystallite size; irregular shape |
| Barium Nitrate, Sodium Hydroxide | Chemical Co-precipitation | Barium Hydroxide | 50.24 nm width; spherical shape |
| Barium Chloride, Potassium Hydroxide | Co-precipitation | Barium Oxide (BaO) | Nanoparticles |
| Barium Nitrate, Sodium Hydroxide | Chemical Process | Barium Oxide (BaO) | 66.23 nm crystallite size |
Integration into Hybrid Material Systems for Advanced Functionality
Barium Hydroxide Octahydrate is increasingly being explored as a component in hybrid material systems to achieve advanced functionalities. Its properties make it a valuable additive in a range of materials, from polymers to energy storage systems. In the realm of polymer manufacturing, it plays a critical role in catalytic processes, ensuring the consistency, durability, and performance of the final products. openmopac.net It is a key catalyst in the production of thermoplastics, particularly phenolic resins, which have widespread applications in adhesives, coatings, and molding compounds. openmopac.net Furthermore, it is used as an additive in thermoplastic resins, rayon, and PVC. mr-cfd.com
A significant area of research is its application in advanced electroceramic materials, such as next-generation capacitors and dielectric composites. openmopac.net The compound serves as a precursor for other barium compounds that are integral to these technologies. strem.com
Another promising application is in the field of thermal energy storage, specifically as a phase change material (PCM). PCMs store and release large amounts of energy at a constant temperature during their phase transition. Barium Hydroxide Octahydrate has a suitable phase change temperature of 78°C and a high latent heat of fusion. researchgate.net However, it suffers from issues like supercooling and phase separation. To overcome these limitations, it is often integrated into composite PCMs by mixing it with additives. For example, various nucleating agents such as calcium carbonate, magnesium chloride hexahydrate, and magnesium sulfate (B86663) have been investigated to reduce the degree of supercooling. researchgate.net The integration with copper foams has also been shown to enhance heat transfer, reducing the melting time and the degree of supercooling. wikipedia.org
The table below presents examples of hybrid material systems incorporating Barium Hydroxide Octahydrate and the resulting functional improvements.
| Hybrid System Component | Application Area | Enhanced Functionality |
| Phenolic Resins | Adhesives, Coatings, Molding Compounds | Catalyzes polymerization, ensuring product consistency and durability. openmopac.net |
| Thermoplastic Resins, Rayon, PVC | Polymers | Functions as an additive. mr-cfd.com |
| Electroceramic Precursors | Capacitors, Dielectric Composites | Precursor for advanced electroceramic materials. openmopac.net |
| Nucleating Agents (e.g., CaCO3, MgCl2·6H2O) | Thermal Energy Storage (PCM) | Reduces the supercooling degree of the phase change material. researchgate.net |
| Copper Foam | Thermal Energy Storage (PCM) | Enhances heat transfer rate and reduces melting time and supercooling. wikipedia.org |
Development of In-Situ Characterization Techniques for Dynamic Processes
Understanding the dynamic processes of Barium Hydroxide Octahydrate, such as dehydration, dissolution, and crystallization, is crucial for optimizing its applications. The development and application of in-situ characterization techniques are paramount in this endeavor. These techniques allow for the real-time observation of materials under reaction conditions, providing insights into reaction mechanisms and kinetics. rsc.org
The thermal dehydration of crystalline Barium Hydroxide Octahydrate is a key dynamic process. Studies have shown that gradual heating in air leads to the formation of a dihydrate and a monohydrate before converting to anhydrous barium hydroxide at 375°C. researchgate.net In an inert atmosphere, barium oxide is formed at around 410°C. researchgate.net In-situ X-ray diffraction (XRD) is a powerful technique to study such phase transitions in real-time. For instance, time-resolved energy dispersive X-ray diffraction has been used to study the reconstruction of layered double hydroxides from their calcined forms in solution, providing kinetic data that can be modeled to understand the nucleation and growth processes. nih.gov Similar in-situ XRD studies could be applied to monitor the structural changes during the dehydration of Barium Hydroxide Octahydrate.
Operando spectroscopy, which combines spectroscopic characterization with simultaneous measurement of catalytic activity, is another valuable methodology. wikipedia.org Techniques like Raman and infrared (IR) spectroscopy can provide molecular-level information about the catalyst's structure and the formation of intermediates during a reaction. rsc.org While specific operando studies on Barium Hydroxide Octahydrate are not yet prevalent, the application of these techniques to related systems demonstrates their potential. For example, operando Raman spectroscopy has been used to uncover the role of hydroxide species in enhancing the selectivity of CO2 electroreduction. researchgate.net This suggests that such techniques could be employed to study the role of the hydroxide groups in Barium Hydroxide Octahydrate during its various chemical transformations.
The table below outlines potential in-situ characterization techniques and their applicability to studying the dynamic processes of Barium Hydroxide Octahydrate.
| In-Situ Technique | Dynamic Process | Potential Insights |
| X-ray Diffraction (XRD) | Dehydration, Crystallization | Real-time monitoring of phase transitions and structural changes. researchgate.netnih.gov |
| Raman Spectroscopy | Dissolution, Catalytic Reactions | Molecular-level information on bond vibrations and the formation of intermediate species. researchgate.net |
| Infrared (IR) Spectroscopy | Dehydration, Surface Interactions | Tracking changes in hydroxyl groups and water of hydration. researchgate.net |
| X-ray Absorption Spectroscopy (XAS) | Catalytic Reactions | Element-specific local geometric and electronic structure around the barium atom. rsc.org |
Advanced Computational Methodologies for Complex Interactions
Advanced computational methodologies are becoming indispensable tools for understanding the complex interactions of materials at the molecular level. For Barium Hydroxide Octahydrate, these techniques can provide insights into its crystallization, dissolution, and surface chemistry, which are often difficult to probe experimentally.
Computational Fluid Dynamics (CFD) is a powerful tool for simulating fluid flow and heat and mass transfer in industrial processes. semanticscholar.org In the context of Barium Hydroxide Octahydrate, CFD can be used to model its crystallization from solution. By coupling CFD with Population Balance Models (PBM), it is possible to simulate not only the fluid dynamics of the crystallizer but also the nucleation, growth, aggregation, and breakage of the crystals. researchgate.net Such simulations have been successfully applied to the precipitation of barium carbonate and barium sulfate, providing a framework for optimizing reactor design and operating conditions to control the crystal size distribution of barium hydroxide. researchgate.netresearchgate.net
Molecular Dynamics (MD) simulations can offer a detailed, atomistic view of dynamic processes like dissolution. chemrxiv.org By simulating the interactions between Barium Hydroxide Octahydrate and water molecules, MD can elucidate the mechanism by which the crystal lattice breaks down and the ions become solvated. This can provide fundamental understanding of its solubility and dissolution kinetics. Ab initio MD, which uses quantum mechanical calculations to describe the interatomic forces, can be particularly useful for studying bond-breaking events and proton transfer during dissolution. mdpi.com
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ens.fr DFT calculations can be employed to study the surface chemistry of Barium Hydroxide Octahydrate, such as the adsorption of molecules onto its surfaces. sigmaaldrich.com For instance, DFT has been used to study the chemisorption of hydroxide on 2D materials, revealing differences in adsorption strength based on the material's composition. chemicalbook.com Similar studies on Barium Hydroxide Octahydrate could help in understanding its reactivity and performance in applications like catalysis.
The table below summarizes advanced computational methodologies and their potential applications in studying the complex interactions of Barium Hydroxide Octahydrate.
| Computational Methodology | Application Area | Potential Insights |
| Computational Fluid Dynamics (CFD) with Population Balance Models (PBM) | Crystallization/Precipitation | Optimization of reactor design and operating conditions for desired crystal size distribution. researchgate.netresearchgate.net |
| Molecular Dynamics (MD) Simulations | Dissolution | Atomistic-level understanding of the dissolution mechanism and kinetics. chemrxiv.org |
| Density Functional Theory (DFT) | Surface Chemistry, Catalysis | Elucidation of electronic structure, adsorption energies, and reaction pathways on surfaces. ens.frchemicalbook.com |
Role in Circular Economy and Resource Recovery Processes
Barium Hydroxide Octahydrate is poised to play a significant role in the circular economy through its application in resource recovery and waste treatment processes. The principles of a circular economy aim to minimize waste and make the most of resources by reusing, repairing, refurbishing, and recycling existing materials and products. researchgate.net
One of the key applications of Barium Hydroxide Octahydrate in this context is in the treatment of industrial wastewater containing sulfates. Its high solubility and reactivity allow for the efficient precipitation of barium sulfate, a compound with very low solubility. openmopac.net This is particularly relevant for treating effluents from mining operations and power plants. openmopac.netchemrxiv.org The process not only removes harmful sulfates from the wastewater but also allows for the recovery of barium in the form of barium sulfate, which can then be reprocessed.
Furthermore, technologies are being developed to recycle barium ions from wastewater and use them to re-prepare high-purity barium hydroxide. This creates a closed-loop system, reducing the need for virgin resources and minimizing environmental pollution.
In the context of battery recycling, Barium Hydroxide Octahydrate has been utilized in a method for the zero-discharge treatment of lead-acid battery wastewater. In this process, it is used to neutralize the acidic effluent and precipitate lead. The resulting barium sulfate can be converted back into barium hydroxide for reuse in the process, while the recovered lead can be electrolytically repurposed. There is also potential to use Barium Hydroxide in the recovery of lithium hydroxide from discarded lithium-ion batteries, although the cost-effectiveness compared to other hydroxides like calcium hydroxide is a consideration.
The table below highlights the role of Barium Hydroxide Octahydrate in various resource recovery processes.
| Application Area | Process Description | Recovered Resources |
| Mining Effluent Treatment | Precipitation of sulfates from acidic mine water. chemrxiv.org | Barium Sulfate, other by-products |
| High-Purity Barium Hydroxide Production | Recycling of barium ions from production wastewater to regenerate barium hydroxide. | Barium Hydroxide |
| Lead-Acid Battery Wastewater Treatment | Neutralization and precipitation of lead, followed by regeneration of barium hydroxide from barium sulfate. | Lead, Barium Hydroxide |
| Lithium-Ion Battery Recycling | Potential use in the causticization of lithium carbonate to produce lithium hydroxide. | Lithium Hydroxide |
Q & A
Q. What are the key physicochemical properties of barium hydroxide octahydrate relevant to experimental design?
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) is a white crystalline solid with a melting point of 78°C and solubility of 56 g/L in water at 15°C . Its high alkalinity (pH ~11–12 in solution) and hygroscopic nature necessitate controlled humidity during storage . Researchers must account for its octahydrate structure in stoichiometric calculations, as dehydration can alter reactivity. Thermal gravimetric analysis (TGA) is recommended to monitor hydrate stability during heating protocols .
Q. How should barium hydroxide octahydrate be safely handled and stored in laboratory settings?
The compound is corrosive and targets multiple organs (heart, kidneys, nerves), requiring PPE (gloves, goggles, lab coat) and proper ventilation . Store in airtight containers at 15–25°C with desiccants to prevent deliquescence . Emergency protocols include rinsing exposed skin with water for 15 minutes and contacting CHEMTREC (800-424-9300) for spills .
Q. What analytical methods are recommended for assessing the purity and stoichiometry of barium hydroxide octahydrate?
Titration with standardized HCl (0.1M) using phenolphthalein as an indicator quantifies hydroxide content, while inductively coupled plasma mass spectrometry (ICP-MS) confirms barium concentration . X-ray diffraction (XRD) verifies crystalline structure and hydrate integrity, and Karl Fischer titration detects water content deviations .
Q. How does the solubility profile of barium hydroxide octahydrate influence its reactivity in aqueous solutions?
The compound’s solubility decreases with temperature (e.g., 56 g/L at 15°C vs. ~39 g/L at 30°C), affecting reaction kinetics in precipitation or neutralization experiments . Supersaturated solutions require precise temperature control to avoid unintended crystallization. Conductivity measurements can monitor dissolution dynamics in real time .
Advanced Research Questions
Q. What experimental challenges arise from the thermal decomposition behavior of barium hydroxide octahydrate, and how can they be mitigated?
Dehydration begins at 78°C, forming anhydrous Ba(OH)₂, which further decomposes to BaO at ~400°C . Researchers must use inert atmospheres (e.g., N₂) during thermal studies to prevent carbonate formation from CO₂ absorption. Differential scanning calorimetry (DSC) coupled with mass spectrometry (MS) identifies intermediate phases and optimizes calcination protocols .
Q. How do researchers resolve contradictions in reported thermodynamic data for barium hydroxide octahydrate dissolution processes?
Discrepancies in enthalpy (ΔH) values often stem from variations in hydrate stability or impurities. Calorimetric validation under controlled humidity (≤40% RH) and replicate trials with ultra-pure water reduce errors . Computational modeling (e.g., density functional theory) can reconcile experimental data by simulating hydration shells and ion-pair interactions .
Q. What methodologies are employed to study the hygroscopicity of barium hydroxide octahydrate under varying humidity conditions?
Dynamic vapor sorption (DVS) analysis quantifies water uptake at 25°C across 10–90% RH, revealing critical deliquescence thresholds . Gravimetric analysis in humidity-controlled chambers paired with infrared spectroscopy (IR) identifies structural changes during hydration/dehydration cycles .
Q. How can barium hydroxide octahydrate be utilized as a precursor in advanced material synthesis, and what characterization techniques validate its transformation?
The compound serves as a barium source in perovskite (e.g., BaTiO₃) synthesis via hydrothermal routes . Post-synthesis, scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) confirm morphology and elemental composition, while Raman spectroscopy detects phase purity .
Q. What interdisciplinary approaches combine barium hydroxide octahydrate chemistry with computational modeling to predict crystalline phase transitions?
Molecular dynamics (MD) simulations model hydrate stability under thermal stress, validated by synchrotron XRD data . Machine learning algorithms trained on experimental TGA/DSC datasets predict decomposition pathways, enabling predictive synthesis of anhydrous derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
